molecular formula C20H21FN4O3S2 B2631718 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851978-93-3

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2631718
CAS No.: 851978-93-3
M. Wt: 448.53
InChI Key: YVTHWUINUKBBGB-UHFFFAOYSA-N
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Description

N'-(4-Fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic small molecule designed for pharmacological research, incorporating a benzothiazole hydrazide scaffold. This structure is closely related to compounds investigated for their central nervous system (CNS) activity, particularly as serotonergic agents. The molecule features a 4-fluorobenzo[d]thiazol-2-yl group linked via a hydrazide bridge to a benzenesulfonyl moiety bearing a 2-methylpiperidine substituent. This specific arrangement is characteristic of ligands targeting G-protein-coupled receptors. Proposed Mechanism of Action and Research Value: Based on its strong structural analogy to well-characterized compounds like ACP-103 (a known 5-HT2A receptor inverse agonist), this benzothiazole hydrazide is postulated to function with high affinity and potency at the 5-hydroxytryptamine 2A (5-HT2A) receptor . Compounds of this class typically act as inverse agonists, competitively antagonizing receptor signaling and demonstrating potential utility in modeling antipsychotic therapies in a research setting . The benzothiazole core is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities, including neuroprotective, anticancer, and antimicrobial effects, making it a versatile scaffold for exploring new therapeutic avenues . Core Research Applications: • Neuroscience Research: Serve as a potent 5-HT2A receptor inverse agonist tool compound for studying serotonergic neurotransmission, receptor function, and downstream signaling pathways. • Psychopharmacology Profiling: Useful in vivo for investigating behaviors related to sensorimotor gating (e.g., prepulse inhibition) and for modeling the efficacy of novel antipsychotic agents . • Medicinal Chemistry: Acts as a key intermediate or final product for structure-activity relationship (SAR) studies aimed at developing new CNS-active ligands with improved efficacy and safety profiles. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2/c1-13-5-2-3-12-25(13)30(27,28)15-10-8-14(9-11-15)19(26)23-24-20-22-18-16(21)6-4-7-17(18)29-20/h4,6-11,13H,2-3,5,12H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTHWUINUKBBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the fluorine atom at the 4-position. The sulfonyl group is then attached to the benzene ring, and finally, the hydrazide group is introduced.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification methods are also crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have been evaluated for their efficacy against various bacterial and fungal strains. For example, derivatives of benzothiazole have shown promising antimicrobial properties .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly against human cancer cell lines. Studies on related compounds have demonstrated cytotoxic effects on cancer cells, indicating that this class of compounds may be effective in cancer therapeutics .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes require careful control of reaction conditions to ensure high yields and purity. The compound can serve as a precursor for developing various derivatives with modified biological activities through nucleophilic substitutions and hydrolysis reactions.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonyl)benzohydrazideStructureContains a methyl group instead of fluorine
2-(4-Fluorobenzothiazole)StructureLacks the piperidine sulfonamide moiety
Benzothiazole Derivatives with Sulfonamide GroupsStructureVarying substituents on benzene rings

This table illustrates how the specific combination of the fluorinated benzothiazole core and piperidine-derived sulfonamide group in this compound may confer distinct biological activities compared to other derivatives.

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • N-Substituted-sulfonyl derivatives (e.g., compound 12a): Synthesized by El-Hamouly et al., these compounds replace the 4-fluorobenzo[d]thiazole with non-fluorinated benzothiazoles. Compound 12a demonstrated potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 2.1 µM), attributed to its 4-chlorophenylsulfonyl group .
  • 4-(Benzo[d]thiazol-2-yl)benzohydrazide derivatives: These lack the piperidinylsulfonyl group but incorporate triazole or pyrrole rings.

Modifications to the Sulfonyl Group

  • Piperidine vs. Aryl Sulfonyl Groups : Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide (4–10) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) replace the 2-methylpiperidine with halogenated aryl sulfonates. These exhibited moderate antitumor activity (IC₅₀ = 8–12 µM) but lower solubility due to increased hydrophobicity .
  • 2-Methylpiperidin-1-yl vs. Other Piperidine Derivatives: The hydrochloride salt N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide introduces a dimethylaminoethyl group, enhancing water solubility but reducing blood-brain barrier penetration compared to the 2-methylpiperidine variant .

Hydrazide-Linked Modifications

Biological Activity

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities, coupled with a sulfonamide group and a hydrazide moiety. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 9NCI-H3580.85 ± 0.052D

These findings suggest that benzothiazole derivatives can inhibit cell proliferation effectively, with lower toxicity to normal cells such as human lung fibroblasts (MRC-5) .

The proposed mechanism for the antitumor activity involves binding to DNA, particularly within the minor groove, which can interfere with replication and transcription processes. The compounds showed varying degrees of activity in both two-dimensional (2D) and three-dimensional (3D) assays, indicating that structural modifications can significantly impact efficacy .

Antimicrobial Activity

In addition to antitumor effects, similar compounds have been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes some relevant findings:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli32 μg/mL
Compound BStaphylococcus aureus16 μg/mL

The antimicrobial activity was assessed using broth microdilution methods, adhering to CLSI guidelines, revealing effective inhibition against common pathogens .

Case Studies

Several studies have highlighted the potential of benzothiazole derivatives in clinical settings:

  • Study on Lung Cancer : A study involving the testing of various benzothiazole derivatives on lung cancer cell lines demonstrated that certain modifications significantly increased potency while maintaining lower toxicity towards normal cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds showed that modifications such as the introduction of halogens could enhance activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide?

  • Methodology : Use a stepwise approach:

Condensation : React 4-fluorobenzo[d]thiazol-2-amine with a benzohydrazide precursor under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst (85% yield reported for analogous thiazolidinone syntheses) .

Sulfonylation : Introduce the 2-methylpiperidin-1-ylsulfonyl group via nucleophilic substitution using 4-(chlorosulfonyl)benzoyl chloride in dichloromethane with triethylamine as a base .

  • Optimization : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and purify intermediates by recrystallization (ethanol/water mixtures).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • IR Spectroscopy : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1350–1150 cm⁻¹) .
  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), piperidine methyl groups (δ 1.2–1.5 ppm), and fluorobenzo-thiazole protons (δ 6.8–7.3 ppm) .
  • ¹³C NMR : Detect sulfonyl carbon (~55 ppm) and carbonyl carbons (~170 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the fluorobenzo[d]thiazole moiety influence the compound's binding affinity in enzyme inhibition studies?

  • Hypothesis : The fluorine atom enhances lipophilicity and metabolic stability, while the thiazole ring participates in π-π stacking or hydrogen bonding with target enzymes (e.g., kinases) .
  • Methodology :

Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Compare binding scores with non-fluorinated analogs .

SAR Analysis : Synthesize derivatives with Cl, Br, or CF₃ substituents on the thiazole ring and measure IC₅₀ values against target enzymes .

Q. How can contradictory data on the compound's solubility in polar solvents be resolved?

  • Contradiction : Conflicting reports on DMSO vs. aqueous buffer solubility.
  • Resolution :

Solubility Assay : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm for aromatic systems) .

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